Cas no 51870-75-8 (2-methoxy-6-methyl-pyrimidin-4-amine)
2-methoxy-6-methyl-pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinamine, 2-methoxy-6-methyl- (9CI)
- 2-Methoxy-6-methyl-4-pyrimidinamine
- 2-METHOXY-6-METHYLPYRIMIDINE-4-YL-AMINE 2-METHOXY-6 -METHYL-4-PYRIMIDINEAMINE
- C6H9N3O
- 2-methoxy-6-methylpyrimidin-4-amine
- YJSIYKXFJURIFR-UHFFFAOYSA-N
- 4-amino-2-methoxy-6-methylpyrimidine
- AK406686
- 2-methoxy-6-methyl-pyrimidin-4-amine
- AKOS006339626
- C75435
- EN300-226171
- 51870-75-8
- 2-Methoxy-6-methylpyrimidine-4-yl-amine
- SB57796
- DS-18674
- CS-0045773
- SCHEMBL13351194
- MFCD00626432
- BCA87075
- 4-Pyrimidinamine,2-methoxy-6-methyl-(9ci)
-
- MDL: MFCD00626432
- Inchi: 1S/C6H9N3O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9)
- InChI Key: YJSIYKXFJURIFR-UHFFFAOYSA-N
- SMILES: O(C)C1=NC(=CC(C)=N1)N
Computed Properties
- Exact Mass: 139.074561919g/mol
- Monoisotopic Mass: 139.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61
Experimental Properties
- Density: 1.174
- Melting Point: 144-146 ºC
- Boiling Point: 304 ºC
- Flash Point: 137 ºC
2-methoxy-6-methyl-pyrimidin-4-amine Pricemore >>
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| Alichem | A089000166-1g |
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51870-75-8 | 97% | 1g |
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| Alichem | A089000166-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA980-250mg |
2-methoxy-6-methyl-pyrimidin-4-amine |
51870-75-8 | 97% | 250mg |
1103CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA980-100mg |
2-methoxy-6-methyl-pyrimidin-4-amine |
51870-75-8 | 97% | 100mg |
527CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SA980-5g |
2-methoxy-6-methyl-pyrimidin-4-amine |
51870-75-8 | 97% | 5g |
8787CNY | 2021-05-08 | |
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51870-75-8 | 97% | 1g |
2774CNY | 2021-05-08 | |
| Chemenu | CM253361-1g |
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| Chemenu | CM253361-5g |
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| Chemenu | CM253361-10g |
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$1356 | 2021-08-04 |
2-methoxy-6-methyl-pyrimidin-4-amine Suppliers
2-methoxy-6-methyl-pyrimidin-4-amine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-methoxy-6-methyl-pyrimidin-4-amine
Comprehensive Overview of 2-Methoxy-6-methyl-pyrimidin-4-amine (CAS No. 51870-75-8): Properties, Applications, and Industry Insights
2-Methoxy-6-methyl-pyrimidin-4-amine (CAS No. 51870-75-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative features a methoxy group at the 2-position and a methyl group at the 6-position, contributing to its unique chemical reactivity and biological activity. As researchers increasingly explore nitrogen-containing heterocycles for drug discovery, compounds like 2-methoxy-6-methyl-pyrimidin-4-amine have become pivotal in developing novel therapeutic agents.
The growing interest in small molecule inhibitors and kinase-targeting compounds has positioned 51870-75-8 as a valuable building block in medicinal chemistry. Recent studies highlight its potential as a precursor for anticancer agents and antiviral drugs, particularly in the context of emerging viral threats. The compound's structural flexibility allows for diverse modifications, making it a versatile intermediate in structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, 2-methoxy-6-methyl-pyrimidin-4-amine demonstrates remarkable stability under various reaction conditions. Its electron-rich pyrimidine core facilitates electrophilic aromatic substitutions, while the 4-amino group serves as an excellent handle for further functionalization. These characteristics have led to its incorporation in high-throughput screening libraries and fragment-based drug design platforms.
In agrochemical applications, derivatives of 51870-75-8 have shown promise as plant growth regulators and pesticide intermediates. The compound's ability to modulate biological pathways in plants aligns with the agricultural industry's focus on sustainable crop protection solutions. Researchers are particularly interested in its potential role in developing next-generation fungicides with improved environmental profiles.
The pharmaceutical industry's shift toward personalized medicine and targeted therapies has increased demand for specialized intermediates like 2-methoxy-6-methyl-pyrimidin-4-amine. Its molecular framework appears in several clinical-stage compounds undergoing evaluation for various indications. The compound's ADME properties (absorption, distribution, metabolism, and excretion) make it particularly attractive for central nervous system (CNS) drug development.
Analytical characterization of CAS 51870-75-8 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's high purity (>98%) and establish its structural elucidation parameters. Quality control protocols for 2-methoxy-6-methyl-pyrimidin-4-amine production emphasize strict adherence to ICH guidelines to ensure batch-to-batch consistency.
Recent patent literature reveals growing intellectual property activity surrounding pyrimidine-4-amine derivatives, with 51870-75-8 appearing in multiple filings related to kinase inhibition and signal transduction modulation. This reflects the compound's importance in addressing drug-resistant pathogens and complex disease mechanisms. The structure-based drug design community frequently references this scaffold in computational chemistry studies.
Environmental and safety assessments of 2-methoxy-6-methyl-pyrimidin-4-amine indicate favorable profiles compared to traditional heterocyclic compounds. Its biodegradation pathways and ecotoxicological parameters meet current regulatory standards for green chemistry initiatives. This aligns with the chemical industry's emphasis on sustainable synthetic routes and atom-efficient processes.
The global market for fine chemical intermediates like 51870-75-8 continues to expand, driven by demand from contract research organizations and pharmaceutical innovators. Supply chain analyses show increasing preference for GMP-compliant manufacturers capable of producing high-purity pyrimidine derivatives at commercial scales. This trend underscores the compound's transition from research curiosity to industry-relevant intermediate.
Future research directions for 2-methoxy-6-methyl-pyrimidin-4-amine include exploration of its metal-organic frameworks (MOFs) applications and potential in materials science. The compound's hydrogen bonding capacity and molecular recognition properties suggest utility in supramolecular chemistry and sensor development. These multidisciplinary applications highlight the evolving significance of this versatile heterocycle beyond traditional medicinal chemistry domains.
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